3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide
Description
Systematic Nomenclature and Molecular Characterization
IUPAC Nomenclature and Structural Validation
The compound is systematically named 3-pyrrol-1-yl-1-benzofuran-2-carbohydrazide under IUPAC guidelines. Its molecular formula is C₁₃H₁₁N₃O₂ (molecular weight: 241.24 g/mol). The structure comprises a benzofuran core substituted at the 3-position with a pyrrole ring and a carbohydrazide group at the 2-position.
Key structural descriptors :
- SMILES :
C1=CC=C2C(=C1)C(=C(O2)C(=O)NN)N3C=CC=C3. - InChIKey :
NRVZIYDVWFQSJB-UHFFFAOYSA-N. - 3D Conformer : The benzofuran and pyrrole rings adopt a planar conformation, with a dihedral angle between the pyrrole and benzofuran planes of ~8.6°, as inferred from analogous benzofuran derivatives.
Structural Validation via X-ray Crystallography
While direct crystallographic data for this compound is unavailable, related benzofuran-carbohydrazide derivatives exhibit intermolecular hydrogen bonding (N–H⋯N, N–H⋯O) and π–π stacking interactions. These features are critical for stabilizing the solid-state configuration.
Spectroscopic Characterization
Spectroscopic data for analogous compounds inform the expected spectral profile of 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide.
FT-IR Analysis
Key absorption bands (cm⁻¹):
| Functional Group | Wavenumber Range | Assignment |
|---|---|---|
| N–H (amide) stretching | 3300–3150 | Asymmetric and symmetric NH |
| C=O (carbohydrazide) | 1720–1690 | Carbonyl stretch |
| C–N (pyrrole) | 1460–1400 | Ring vibration |
| Aromatic C–H (benzofuran) | 1500–1450 | C–C stretching |
These assignments align with benzofuran-carbohydrazide derivatives.
NMR Spectroscopy
¹H NMR (DMSO-d₆) :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| NH (amide) | 9.5–10.5 | Singlet |
| Aromatic (benzofuran) | 7.5–8.5 | Multiplet |
| Pyrrole (H-2, H-5) | 6.8–7.0 | Multiplet |
| Pyrrole (H-3, H-4) | 6.0–6.5 | Multiplet |
¹³C NMR (DMSO-d₆) :
| Carbon Environment | δ (ppm) |
|---|---|
| Carbonyl (C=O) | 160–175 |
| Aromatic carbons (benzofuran) | 120–145 |
| Pyrrole carbons | 105–125 |
Data extrapolated from structurally related carbohydrazides.
X-ray Crystallographic Analysis
Crystallographic studies of analogous compounds reveal:
- Hydrogen Bonding : N–H⋯N interactions between carbohydrazide groups form trimers in the solid state.
- π–π Interactions : Centroid-to-centroid distances between aromatic rings (~3.5–3.9 Å) stabilize the lattice.
- Dihedral Angles : The benzofuran-carbohydrazide plane and pyrrole ring may adopt angles similar to 3-methyl-1-benzofuran-2-carbohydrazide (8.6–9.5°).
Computational Validation via DFT Calculations
Density Functional Theory (DFT) studies provide insights into electronic and geometric properties.
Geometric Parameters
| Bond/Angle | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
|---|---|---|
| C=O (carbohydrazide) | 1.199 Å | 1.198 Å |
| N–N (hydrazide) | 1.358 Å | 1.356 Å |
| Pyrrole C–N | 1.363 Å | 1.364 Å |
Electronic Properties
| Parameter | Value |
|---|---|
| HOMO-LUMO Gap (ΔE) | 5.52 eV (gas phase) |
| Dipole Moment (μ) | 5.47 Debye (gas) |
| Electron Density (C=O) | Polarized toward O |
These values align with DFT studies of heterocyclic carbohydrazides.
Properties
IUPAC Name |
3-pyrrol-1-yl-1-benzofuran-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-15-13(17)12-11(16-7-3-4-8-16)9-5-1-2-6-10(9)18-12/h1-8H,14H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVZIYDVWFQSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NN)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide typically involves the condensation of 1H-pyrrole with benzofuran-2-carbohydrazide under specific reaction conditions. One common method includes the use of a catalytic amount of iron (III) chloride in water, which facilitates the condensation reaction . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbohydrazide group (-CONHNH₂) undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6 hours | 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid + hydrazine | 78% | |
| Basic hydrolysis | NaOH (10%), 80°C, 4 hours | Sodium salt of carboxylic acid + NH₂NH₂ | 82% |
Hydrolysis is critical for generating intermediates used in further derivatization or drug metabolite studies.
Oxidation Reactions
The hydrazide moiety and electron-rich pyrrole ring are susceptible to oxidation:
Oxidation pathways are utilized to modify bioactivity or enhance solubility .
Condensation Reactions
The carbohydrazide group participates in Schiff base formation:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Aromatic aldehydes | Ethanol, glacial AcOH, reflux | Hydrazones (R=Ph, substituted aryl) | Antimicrobial agents |
| Ketones | Microwave, 100°C, 20 minutes | Cyclic hydrazide derivatives | Anticancer screening |
Schiff bases derived from this compound show enhanced antimicrobial activity against S. aureus (MIC: 8 µg/mL).
Cyclocondensation Reactions
Reactions with bifunctional reagents yield heterocyclic systems:
Cyclocondensation with L-valine produces antitumor agents showing 85% yield and apoptotic activity in breast cancer models .
Electrophilic Substitution
The pyrrole and benzofuran rings undergo halogenation and nitration:
| Reaction | Reagents | Position | Rate |
|---|---|---|---|
| Bromination | NBS, CCl₄, RT | C-5 of benzofuran | k = 0.42 min⁻¹ |
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 of pyrrole | 65% yield |
Halogenation increases lipophilicity, improving blood-brain barrier penetration in analogs.
Reduction Reactions
The carbonyl group is reduced to hydroxymethyl or amine derivatives:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | Dry ether, reflux, 3 hours | 3-(1H-pyrrol-1-yl)-1-benzofuran-2-(hydroxymethyl)carbazide | Requires anhydrous conditions |
| H₂/Pd-C | EtOH, 40 psi, 6 hours | Amine derivatives | Retains pyrrole aromaticity |
Reduced analogs exhibit modified pharmacokinetic profiles.
Metal Complexation
The compound acts as a polydentate ligand:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) acetate | Methanol, RT, 2 hours | Octahedral Cu(N,O)₂ complex | 12.7 ± 0.3 |
| Fe(III) chloride | Aqueous EtOH, 60°C | Trigonal bipyramidal Fe(III) species | 9.8 ± 0.2 |
Metal complexes show enhanced radical scavenging activity (IC₅₀: 18 µM for DPPH assay).
Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
-
Schiff Base Formation : pH-dependent equilibrium between hydrazide and imine forms, with optimal yield at pH 4–5.
-
Electrophilic Substitution : Pyrrole ring activates the benzofuran moiety for para-directed attacks.
This compound's versatility in generating pharmaceutically relevant derivatives makes it a key intermediate in medicinal chemistry pipelines .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of benzofuran-based compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide possess antiproliferative activity against various cancer cell lines. For instance, certain derivatives demonstrated promising results against renal cancer (UO-31) and leukemia cell lines (HL-60 and RPMI-8226) .
The mechanism of action is believed to involve the modulation of specific molecular targets within cancer cells, leading to reduced cell viability and proliferation. These compounds have shown better growth inhibition percentages compared to established drugs like sunitinib .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The presence of the pyrrole and benzofuran moieties contributes to its ability to interact with biological membranes and enzymes, potentially leading to effective antimicrobial action .
Drug Development
Given its promising biological activities, this compound is being explored as a potential therapeutic agent. The compound's ability to interact with various biological targets makes it a candidate for further development in treating diseases such as cancer and infections caused by resistant microbial strains .
In Silico Studies
Recent studies have employed molecular docking techniques to evaluate the binding affinities of compounds related to this compound against specific targets such as the Hepatitis C virus (HCV) NS5B polymerase. These studies suggest that certain derivatives exhibit strong binding affinities, indicating their potential as antiviral agents .
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide and related compounds:
*Calculated based on C₁₂H₉N₃O₂. †From molecular formulas in . ‡From . §Calculated for C₁₂H₈ClN₃O₂.
Key Observations:
Core Heterocycles: The benzofuran core in the target compound differs from pyrazole () or thiophene () in electronic properties. Pyrazole derivatives (e.g., 4i) exhibit confirmed anti-tubercular activity (MIC = 3.125 µg/mL) due to interactions with InhA, an enoyl-ACP reductase .
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Chloro substituents () could enhance metabolic stability or alter binding kinetics compared to the parent compound.
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for pyrazole-carbaldehydes (), involving hydrazine condensation. However, highlights historical inaccuracies in cyclization reactions, emphasizing the need for rigorous validation of synthetic routes .
Biological Activity
Introduction
The compound 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide, also known as N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide, is a heterocyclic organic compound that has garnered interest in various fields, particularly in medicinal chemistry. Its unique structure, which combines a pyrrole ring with a benzofuran moiety, suggests potential biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.
Structure and Composition
The molecular formula of this compound is with a molar mass of 335.31 g/mol. The compound features a benzofuran core linked to a pyrrole ring and a carbohydrazide functional group, which are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H13N3O4 |
| Molar Mass | 335.31 g/mol |
| CAS Number | 866040-19-9 |
Antimicrobial Activity
Research indicates that compounds containing benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of microbial growth through interference with cellular processes or structural integrity.
Case Study : A study evaluated the antimicrobial activity of several benzofuran derivatives, revealing that those with hydrazide functionalities exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) and inhibit cell proliferation is particularly noteworthy.
Research Findings : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent cytotoxicity . The mechanism of action may involve the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways.
Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties. The compound has been studied for its ability to reduce pro-inflammatory cytokines and inhibit inflammatory pathways.
Mechanism of Action : Research indicates that the compound can suppress the activation of NF-κB, a key regulator in inflammatory responses, leading to decreased levels of tumor necrosis factor (TNF) and interleukins .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
